

# Brasofensine Sulfate: A Technical Overview for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Brasofensine sulfate |           |
| Cat. No.:            | B10752218            | Get Quote |

Executive Summary: Brasofensine (also known as NS-2214 and BMS-204756) is a potent dopamine reuptake inhibitor investigated for the symptomatic treatment of Parkinson's disease. Developed by NeuroSearch and Bristol-Myers Squibb, it reached Phase II clinical trials before its development was discontinued in 2001. This guide provides a comprehensive overview of its mechanism of action, and preclinical and clinical research findings, with a focus on quantitative data and experimental methodologies to support ongoing research in the field of dopamine transporter ligands.

## Introduction to Brasofensine

Brasofensine is a phenyltropane derivative that acts primarily as a dopamine transporter (DAT) antagonist.[1] By blocking the reuptake of dopamine from the synaptic cleft, it potentiates dopaminergic neurotransmission, a key therapeutic strategy in Parkinson's disease, which is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra. [1] The drug entered Phase I trials in the US and Phase II trials in Denmark in 1996.[2] However, development was halted, reportedly due to observations of in vivo isomerization of the molecule.[1]

# **Mechanism of Action**

The primary mechanism of action of Brasofensine is the inhibition of the dopamine transporter (DAT). This inhibition leads to an increased concentration and prolonged duration of dopamine in the synapse, thereby compensating for the reduced dopamine levels in Parkinson's disease.



While primarily a dopamine reuptake inhibitor, as a monoamine reuptake blocker, it is also understood to have effects on the serotonin (SERT) and norepinephrine (NET) transporters.

Unfortunately, despite a comprehensive search of scientific literature and public databases, specific quantitative data on the binding affinities ( $K_i$  values) and functional inhibition ( $IC_{50}$  values) of Brasofensine for DAT, SERT, and NET are not publicly available. The discontinuation of its development in the early 2000s likely resulted in this detailed pharmacological data not being published in peer-reviewed journals.

Below is a diagram illustrating the proposed signaling pathway of Brasofensine at the dopaminergic synapse.



Click to download full resolution via product page

**Caption:** Proposed mechanism of Brasofensine at the dopaminergic synapse.

## **Preclinical Research**

Brasofensine demonstrated promising results in preclinical models of Parkinson's disease, effectively stimulating locomotor activity and reversing akinesia.[1]



# In Vivo Efficacy in a Primate Model of Parkinson's Disease

A key study evaluated Brasofensine in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmoset, a well-established primate model of Parkinson's disease.

Experimental Protocol: MPTP-Induced Parkinsonism in Marmosets

- Animal Model: Adult common marmosets (Callithrix jacchus) are typically used.
- Induction of Parkinsonism: Animals are treated with MPTP, a neurotoxin that selectively
  destroys dopaminergic neurons in the substantia nigra. A common regimen involves
  subcutaneous injections of MPTP (e.g., 2 mg/kg) daily for 5 consecutive days.
- Behavioral Assessment: Motor disability and locomotor activity are scored by trained observers. Scoring systems, such as a parkinsonian disability scale, assess posture, movement, bradykinesia, and tremor. Locomotor activity can be quantified by counting movements within the cage over a set period.
- Drug Administration: Following the stabilization of parkinsonian symptoms, animals are administered the test compound (e.g., Brasofensine) or vehicle orally.
- Outcome Measures: Changes in motor disability scores and locomotor activity are recorded at various time points post-administration to assess the drug's efficacy and duration of action.

#### Results Summary:

While specific quantitative data from the original studies are not readily available in public literature, reports indicate that oral administration of Brasofensine to MPTP-treated marmosets produced a long-lasting, dose-dependent increase in locomotor activity and a reduction in disability scores.

The following diagram outlines a typical experimental workflow for evaluating a therapeutic agent in the MPTP marmoset model.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Brasofensine Wikipedia [en.wikipedia.org]
- 2. Brasofensine NeuroSearch PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Brasofensine Sulfate: A Technical Overview for Parkinson's Disease Research]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10752218#brasofensine-sulfate-for-parkinson-s-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com